2-(Methylamino)-3-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-(methylamino)-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-8-6(5-9)3-2-4-7(8)11(12)13/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVPMJPRMCTNKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The methylamino group at position 2 acts as a strong ortho/para-directing activator, facilitating nitration at position 3. The cyano group at position 1 exerts a weaker meta-directing effect, reinforcing selectivity for the 3-position.
Procedure :
Yield and Byproducts
Table 1: Optimization of Direct Nitration
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C | Prevents over-nitration |
| HNO₃:H₂SO₄ Ratio | 1:3 (v/v) | Maximizes nitronium ion concentration |
| Reaction Time | 4–6 hours | Balances completeness vs. decomposition |
Nucleophilic Substitution on Halogenated Precursors
Synthesis of 2-Fluoro-3-nitrobenzonitrile
Step 1 : Nitration of 2-fluorobenzonitrile:
-
Regioselectivity : Fluorine directs nitro to position 3 (meta to cyano).
Step 2 : Methylamine Substitution:
Advantages Over Direct Nitration
-
Regiocontrol : Avoids isomer formation.
-
Scalability : Suitable for multi-gram synthesis.
Table 2: Halogen Substitution vs. Direct Nitration
| Metric | Halogen Substitution | Direct Nitration |
|---|---|---|
| Regioselectivity | >95% | 70–80% |
| Typical Yield | 80–85% | 55–70% |
| Byproduct Formation | <5% | 15–25% |
Multi-Step Synthesis via Intermediate Formation
Suzuki-Miyaura Coupling Approach
Step 1 : Synthesis of Boronic Ester Intermediate:
Reductive Amination Pathway
Step 1 : Nitration of 2-Aminobenzonitrile:
Industrial Production Considerations
Continuous Flow Nitration
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like iron and hydrochloric acid.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of suitable solvents and catalysts.
Major Products Formed
Reduction: 2-(Methylamino)-3-aminobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Methylamino)-3-nitrobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Methylamino)-3-nitrobenzonitrile depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the methylamino group can form hydrogen bonds or engage in nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-(Methylamino)-3-nitrobenzonitrile with structurally related compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Methylamino)-3-nitrobenzonitrile, and what factors influence yield optimization?
- Methodological Answer : The compound can be synthesized via sequential nitration and substitution reactions. For example, starting with a benzonitrile precursor (e.g., 2-methylbenzonitrile), nitration at the meta position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) achieves regioselectivity . Subsequent methylation of the amino group can employ methyl iodide or dimethyl sulfate in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate intermediates. Yield optimization requires precise stoichiometric ratios, temperature control during nitration (to avoid over-nitration), and inert atmospheres to prevent oxidation of sensitive intermediates .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the methylamino group (δ ~2.8 ppm for CH₃-NH) and nitrobenzonitrile backbone. Discrepancies in peak splitting may arise from rotational isomerism; variable-temperature NMR can resolve this .
- HPLC-PDA : To assess purity (>98%) and detect byproducts (e.g., unreacted nitrile precursors).
- FT-IR : Nitrile stretches (~2220 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) confirm functional groups. Contradictions between observed and expected spectra may indicate tautomerism or solvent effects, necessitating computational validation (DFT) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in further functionalization?
- Methodological Answer : The electron-withdrawing nitro and nitrile groups deactivate the aromatic ring, directing electrophilic substitutions to the para position relative to the methylamino group. For example, halogenation (e.g., bromination) requires Lewis acid catalysts (FeBr₃) and elevated temperatures. Kinetic vs. thermodynamic product distributions must be analyzed via time-resolved HPLC-MS, as competing resonance effects from the methylamino group can lead to unexpected regioselectivity .
Q. What strategies address contradictions in biological activity data across studies involving this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility) or impurity profiles. To mitigate:
- Standardized Bioassays : Use reference standards (e.g., USP-grade compounds) for activity comparisons .
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing nitro with cyano groups) and correlate changes with activity trends. For example, replacing the nitro group with a methoxy group in analogs reduces electron-withdrawing effects, altering binding affinity in enzyme inhibition assays .
Q. How can computational modeling predict the stability of this compound under varying pH conditions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model protonation states and hydrolysis pathways. The nitrile group is prone to hydrolysis under acidic conditions, forming the corresponding amide. Experimental validation via pH-dependent stability studies (monitored by LC-MS) confirms computational predictions. For instance, at pH < 3, rapid degradation occurs, whereas neutral pH solutions remain stable for >24 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
